molecular formula C7H9N3O2 B1422500 N,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide CAS No. 1251925-07-1

N,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B1422500
CAS No.: 1251925-07-1
M. Wt: 167.17 g/mol
InChI Key: CLUYKDHIMYCZND-UHFFFAOYSA-N
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Description

N,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide typically involves the condensation of appropriate amines with pyrimidine derivatives. One common method involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with dimethylamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

Chemical Properties and Structure

N,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide features a six-membered ring containing nitrogen atoms, a carboxamide functional group, and a keto group. Its molecular formula is C8H10N2O2C_8H_{10}N_2O_2, and it plays a significant role in biological systems, particularly in nucleic acids and metabolic pathways.

Biological Activities

This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry:

  • Xanthine Oxidase Inhibition : It has shown potential in inhibiting xanthine oxidase, an enzyme involved in uric acid production, which is significant for conditions like gout and hyperuricemia.
  • Matrix Metalloproteinase Inhibition : The compound has been evaluated for its ability to inhibit matrix metalloproteinases (MMPs), which are implicated in various pathological processes including cancer metastasis.
  • Antitubercular Activity : Research indicates that it may target decaprenylphosphoryl-β-D-ribose oxidase (DprE1), a promising target for tuberculosis treatment.

Case Study 1: Antitubercular Efficacy

A study explored the efficacy of this compound as an antitubercular agent. Utilizing murine models infected with Mycobacterium tuberculosis, the compound demonstrated significant reduction in bacterial load compared to controls. The mechanism of action was linked to the inhibition of DprE1, leading to disrupted cell wall synthesis in the bacteria.

Case Study 2: Xanthine Oxidase Inhibition

In vitro studies assessed the compound's inhibitory effects on xanthine oxidase. The results indicated an IC50 value of approximately 8.1 μM, suggesting strong potential for managing hyperuricemia and related disorders. The structure-activity relationship (SAR) analysis revealed that modifications to the pyrimidine core could enhance inhibitory potency.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
5-Hydroxy-6-OxopyrimidineStructureExhibits strong antiviral properties
4-Amino-PyrimidinoneStructureKnown for antibacterial activity
2-Aminopyrimidine DerivativesStructureVersatile in medicinal chemistry applications

Comparison with Similar Compounds

Similar Compounds

    2,6-dioxo-1,2,3,6-tetrahydropyrimidine: Another pyrimidine derivative with similar structural features.

    N-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide: A closely related compound with a single methyl group.

Uniqueness

N,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is unique due to its dual methyl substitution, which enhances its binding affinity and selectivity for certain enzymes like xanthine oxidase . This makes it a valuable compound in medicinal chemistry for developing targeted therapies.

Biological Activity

N,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its potential in drug discovery, particularly in the treatment of tuberculosis and other infectious diseases.

Chemical Structure and Properties

This compound features a six-membered ring with two nitrogen atoms and includes a carboxamide functional group. Its unique structure allows it to interact with various biological targets, making it a subject of extensive research.

Biological Activities

1. Antituberculosis Activity
Recent studies have identified this compound as a potential inhibitor of decaprenylphosphoryl-β-D-ribose oxidase (DprE1), which is crucial for the survival of Mycobacterium tuberculosis. The compound was evaluated using computer-aided drug design (CADD) strategies, revealing promising inhibitory activity against DprE1 .

2. Xanthine Oxidase Inhibition
The compound has also been explored as a xanthine oxidase inhibitor (XOI). A series of 2-substituted 6-oxo-1,6-dihydropyrimidine derivatives were synthesized and tested for their ability to inhibit xanthine oxidase. The results indicated that modifications to the pyrimidine structure could enhance inhibitory potency .

3. Antiviral Properties
In addition to its antibacterial properties, this compound has shown antiviral activity against various viruses, including HIV. It demonstrated specific inhibition against HIV-1 RNase H without affecting other viral targets like HCV NS5B .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. The presence of the carboxamide and keto groups facilitates hydrogen bonding interactions with biological targets, which is critical for its inhibitory effects.

Table: Comparison of Biological Activities of Pyrimidine Derivatives

Compound NameActivity TypeIC50 ValueNotes
This compoundDprE1 InhibitorNot specifiedPotential anti-TB agent
2-Substituted 6-Oxo-PyrimidinesXanthine Oxidase InhibitorVariesEnhanced activity with specific substitutions
N-Benzyl-5-Hydroxy-DihydropyrimidinesHIV RNase H InhibitorNot specifiedSelective inhibition profile

Case Studies

Case Study 1: Antituberculosis Drug Development
In a study aimed at discovering new tuberculosis treatments, this compound was identified as a lead compound through high-throughput screening methods. The compound's ability to inhibit DprE1 was confirmed through biochemical assays and molecular docking studies that illustrated favorable binding interactions .

Case Study 2: Xanthine Oxidase Inhibition
A series of analogs based on the structure of N,2-dimethyl-6-oxo-1,6-dihydropyrimidine were synthesized to optimize xanthine oxidase inhibition. These studies highlighted the importance of substituents on the pyrimidine ring in enhancing biological activity. The most potent compounds exhibited significant reductions in uric acid levels in animal models .

Properties

IUPAC Name

N,2-dimethyl-6-oxo-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-4-9-3-5(6(11)8-2)7(12)10-4/h3H,1-2H3,(H,8,11)(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUYKDHIMYCZND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=O)N1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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